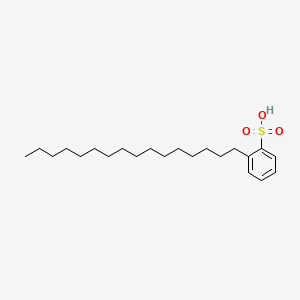
2-hexadecylbenzenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylbenzenesulfonic acid is an organic compound with the molecular formula C22H38O3S. It is a member of the benzenesulfonic acid family, characterized by a long hexadecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hexadecylbenzenesulfonic acid typically involves the sulfonation of hexadecylbenzene. The process can be carried out using sulfur trioxide (SO3) and fuming sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield .
Industrial Production Methods: In industrial settings, the sulfonation of hexadecylbenzene is often performed in continuous stirred-tank reactors (CSTRs) or microreactors. These reactors provide efficient mixing and thermal control, which are crucial for the safe and effective production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecylbenzenesulfonic acid primarily undergoes sulfonation reactions. It can also participate in substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide and fuming sulfuric acid are commonly used reagents.
Substitution: Various nucleophiles can react with the sulfonic acid group under appropriate conditions.
Major Products: The primary product of these reactions is the sulfonated derivative of hexadecylbenzene, which retains the surfactant properties of the parent compound .
Scientific Research Applications
2-Hexadecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in detergents, emulsifiers, and as an oil-displacing agent in tertiary oil recovery.
Mechanism of Action
The mechanism of action of 2-hexadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic surfaces, while the hydrophilic sulfonic acid group interacts with water. This dual interaction reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous environments .
Comparison with Similar Compounds
- 4-Hexadecylbenzenesulfonic acid
- Benzenesulfonic acid derivatives with varying alkyl chain lengths
Uniqueness: 2-Hexadecylbenzenesulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
50852-38-5 |
|---|---|
Molecular Formula |
C22H38O3S |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-hexadecylbenzenesulfonic acid |
InChI |
InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25) |
InChI Key |
CTIFKKWVNGEOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















